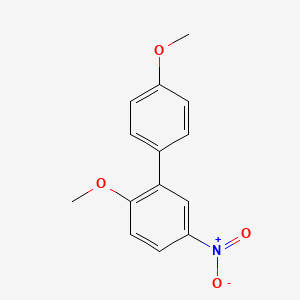
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is an organic compound with the molecular formula C11H19BrO3. It is a brominated ester that features a ketone group and multiple methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate can be synthesized through the reaction of zinc enolates of alkyl esters of substituted 4-bromo-3-oxoalkanoic acids with aldehydes . The reaction typically involves the formation of zinc enolates under specific conditions, followed by their reaction with aliphatic, unsaturated, or aromatic aldehydes to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Condensation Reactions: The ester group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted esters or amides.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester and ketone groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate involves its reactivity due to the presence of the bromine atom, ketone group, and ester group. These functional groups allow it to participate in various chemical reactions, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate
- Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate
- Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate
Uniqueness
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to similar compounds. The presence of the additional methyl group at the 5-position differentiates it from other brominated esters, influencing its chemical behavior and applications.
Properties
CAS No. |
651726-04-4 |
|---|---|
Molecular Formula |
C11H19BrO3 |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate |
InChI |
InChI=1S/C11H19BrO3/c1-6-15-10(14)11(4,5)9(13)8(12)7(2)3/h7-8H,6H2,1-5H3 |
InChI Key |
JKXYNBXBIMSFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C(C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)


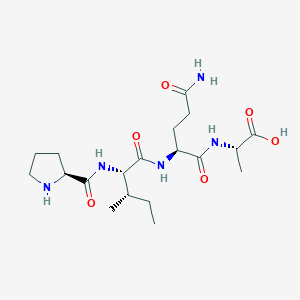

![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
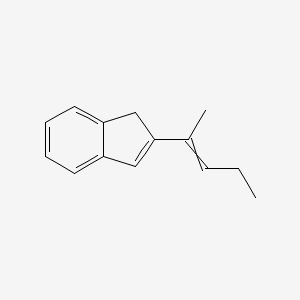
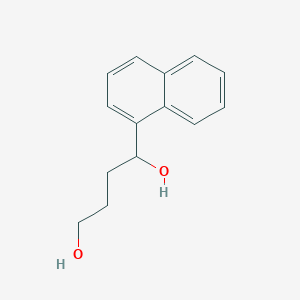
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
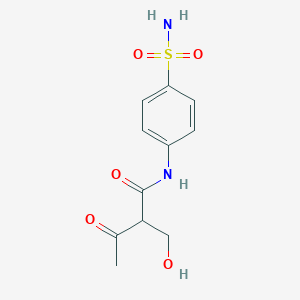
![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
